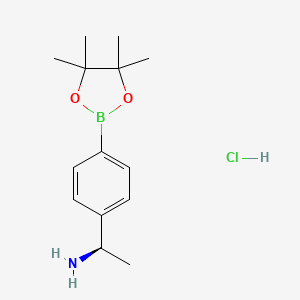

(R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl salt

Descripción

(R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl salt is a boronic ester-containing chiral amine derivative. Its molecular formula is C₁₄H₂₃BClNO₂, with a molar mass of 283.60 g/mol (derived from , adjusted for HCl addition). The compound features:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group, enabling Suzuki-Miyaura cross-coupling reactions .

- A phenyl ring para-substituted with the boronate ester.

- An (R)-configured ethanamine backbone, providing chirality critical for interactions in pharmaceuticals or asymmetric synthesis .

- HCl salt form, enhancing solubility and stability compared to the free base.

This compound is likely used as an intermediate in drug development, leveraging the boronate group for bioconjugation or as a building block in organometallic chemistry.

Propiedades

IUPAC Name |

(1R)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15;/h6-10H,16H2,1-5H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUGOOXBWAFZRN-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt typically involves the following steps:

Formation of the Boronic Ester: The initial step involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.

Reduction and Resolution: The boronic ester is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride. The resulting amine is resolved into its enantiomers using a chiral resolving agent.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amine group can undergo oxidation to form the corresponding nitroso or nitro compound.

Reduction: The boronic ester can be reduced to the corresponding borane.

Substitution: The boronic ester can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Borane derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester moiety makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Biology

In biological research, this compound is used to study the interactions between boronic acids and biological molecules

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The boronic acid moiety is known to interact with biological targets, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, including the development of polymers and nanomaterials.

Mecanismo De Acción

The mechanism of action of ®-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride salt involves its interaction with biological targets through the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain such functional groups. The compound’s ability to form these interactions underlies its potential as a drug candidate and its use in enzyme inhibition studies.

Comparación Con Compuestos Similares

Structural and Functional Analogues

4-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenylmethanamine (4d)

- Structure : Chloro-substituted phenylmethanamine with a boronate ester.

- Molecular Formula: C₁₃H₁₉BClNO₂.

- Lower synthesis yield (36%) compared to fluoro analogue 4e (91%), highlighting substituent-dependent reaction efficiency .

- Applications : Likely used in medicinal chemistry for halogenated aryl amine scaffolds.

[2-Fluoro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Methanamine (4e)

- Structure : Fluoro-substituted phenylmethanamine.

- Molecular Formula: C₁₃H₁₉BFNO₂.

- Key Features :

- Applications: Potential use in PET imaging or kinase inhibitors.

4-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Piperidine Hydrochloride

- Structure : Piperidine ring replaces ethanamine, with HCl salt.

- Molecular Formula: C₁₇H₂₆BClNO₂ ().

- Similar boronate ester enables cross-coupling but with distinct spatial arrangement .

Physicochemical Properties

Actividad Biológica

(R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine hydrochloride (CAS Number: 1243174-57-3) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C11H25BClNO2

- Molecular Weight : 249.59 g/mol

- Synonyms : (R)-3-Methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

Synthesis

The synthesis of this compound typically involves the reaction between boronic acid derivatives and amines. The dioxaborolane moiety enhances the stability and reactivity of the compound in biological systems.

The biological activity of (R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl salt is primarily attributed to its interaction with various biological targets. Studies have demonstrated that compounds containing dioxaborolane groups can influence cellular processes such as apoptosis and cell cycle regulation.

Antiproliferative Effects

Research has shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : The compound has shown IC50 values in the low micromolar range against human leukemia cell lines (e.g., HL-60 and U937), indicating potent growth inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl | HL-60 | 0.56 |

| CA-4 | HL-60 | 1.0 |

Induction of Apoptosis

Flow cytometry analyses have indicated that treatment with this compound leads to an increase in apoptotic cells. The presence of hypodiploid cells in the sub-G1 peak suggests that the compound effectively induces apoptosis in treated cell lines.

Study on Cell Cycle Effects

A study assessed the effects of (R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl on cell cycle distribution:

- Method : Cells were treated for 24 hours at varying concentrations.

- Findings : The compound significantly altered the distribution of cells across different phases of the cell cycle compared to untreated controls.

Western Blot Analysis for Caspase Activation

Western blotting was used to evaluate caspase activation in treated cells:

- Results : Compounds similar to (R)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanamine HCl induced significant caspase activation compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.